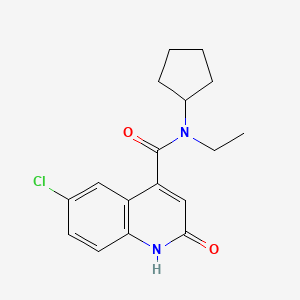![molecular formula C17H21ClN2O2 B7574146 5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7574146.png)
5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using different methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that it may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of fungal and bacterial cells.
Biochemical and Physiological Effects:
5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, fungal cells, and bacterial cells. It has also been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole in lab experiments is its potential use in the treatment of various diseases. It has also been found to have low toxicity, making it a safer option for research purposes. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of 5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole. One direction is to further study its potential use in the treatment of Alzheimer's disease. Another direction is to study its potential use in combination with other compounds for the treatment of cancer and other diseases. Additionally, further research can be done to improve its solubility in water for easier use in lab experiments.
In conclusion, 5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole is a chemical compound that has shown promising results in its potential use in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for the treatment of various diseases.
Métodos De Síntesis
5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole can be synthesized using different methods. One of the methods involves the reaction of 4-chlorobenzaldehyde, 2-methylpropanal, and hydrazine hydrate in the presence of acetic acid and sodium acetate. The resulting product is then reacted with 4-chlorophenylacetic acid in the presence of phosphorus oxychloride and pyridine to obtain 5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole.
Aplicaciones Científicas De Investigación
5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole has been studied for its potential use in various scientific research applications. It has been found to have potential anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
5-[4-(4-chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c1-12(2)11-15-19-16(22-20-15)17(7-9-21-10-8-17)13-3-5-14(18)6-4-13/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTQRHGODJDYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=N1)C2(CCOCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2-(3-methylphenoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7574067.png)
![tert-butyl N-[2-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-2,3-dimethylbutyl]carbamate](/img/structure/B7574068.png)
![4,5-dimethyl-2-[(1-methyl-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-1,3-oxazole](/img/structure/B7574071.png)
![N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-2-(2-oxoquinoxalin-1-yl)acetamide](/img/structure/B7574072.png)
![2-[4-(4-methylcyclohexyl)oxypiperidin-1-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7574082.png)

![2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol](/img/structure/B7574091.png)
![[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7574097.png)
![2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide](/img/structure/B7574102.png)
![5,5-Diethyl-3-[2-oxo-2-[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]ethyl]imidazolidine-2,4-dione](/img/structure/B7574116.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(2-methylphenyl)cyclohexane-1-carboxamide](/img/structure/B7574124.png)

![[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B7574136.png)
![1-[2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]azepan-1-yl]-2-methoxyethanone](/img/structure/B7574150.png)